molecular formula C23H22O3Sn B13817402 Stannane, (4-oxovaleryloxy)triphenyl- CAS No. 23292-85-5

Stannane, (4-oxovaleryloxy)triphenyl-

Cat. No.: B13817402
CAS No.: 23292-85-5
M. Wt: 465.1 g/mol
InChI Key: ZKZPJASYVSFZEL-UHFFFAOYSA-M
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Description

Stannane, (4-oxovaleryloxy)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-oxovaleryloxy group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (4-oxovaleryloxy)triphenyl- typically involves the reaction of triphenyltin chloride with 4-oxovaleric acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 4-oxovaleric acid and the tin atom of triphenyltin chloride. The reaction conditions often include:

  • Solvent: Anhydrous toluene or dichloromethane
  • Base: Triethylamine or pyridine
  • Temperature: Reflux conditions (80-100°C)
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of Stannane, (4-oxovaleryloxy)triphenyl- follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors with precise temperature control
  • Continuous stirring to ensure uniform reaction conditions
  • Purification steps such as recrystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Stannane, (4-oxovaleryloxy)triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.

    Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Oxidation: Tin oxides and oxidized organic derivatives.

    Reduction: Tin(II) compounds and reduced organic products.

    Substitution: New organotin compounds with substituted organic groups.

Scientific Research Applications

Stannane, (4-oxovaleryloxy)triphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Stannane, (4-oxovaleryloxy)triphenyl- involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include:

  • Coordination with nucleophiles to form stable organotin complexes
  • Participation in catalytic cycles in organic synthesis
  • Interaction with biological molecules, potentially disrupting cellular processes

Comparison with Similar Compounds

Similar Compounds

    Stannane, (acetyloxy)triphenyl-: Similar structure but with an acetyloxy group instead of a 4-oxovaleryloxy group.

    Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.

    Triphenyltin chloride: A precursor in the synthesis of various organotin compounds.

Uniqueness

Stannane, (4-oxovaleryloxy)triphenyl- is unique due to the presence of the 4-oxovaleryloxy group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This functional group allows for specific interactions and applications in organic synthesis and industrial processes.

Properties

CAS No.

23292-85-5

Molecular Formula

C23H22O3Sn

Molecular Weight

465.1 g/mol

IUPAC Name

triphenylstannyl 4-oxopentanoate

InChI

InChI=1S/3C6H5.C5H8O3.Sn/c3*1-2-4-6-5-3-1;1-4(6)2-3-5(7)8;/h3*1-5H;2-3H2,1H3,(H,7,8);/q;;;;+1/p-1

InChI Key

ZKZPJASYVSFZEL-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CCC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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